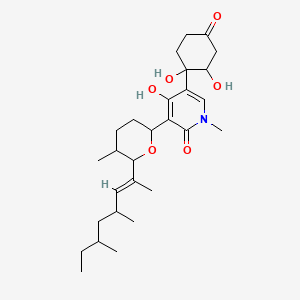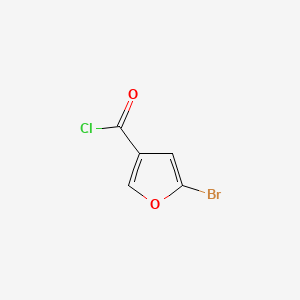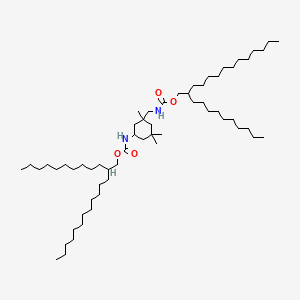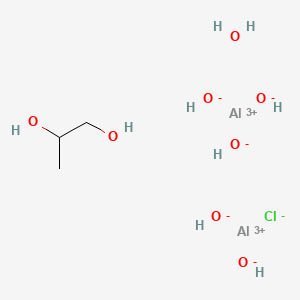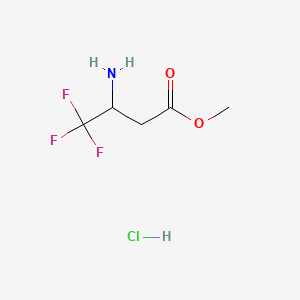
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as TBD or DBO, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, catalysis, and medicinal chemistry. TBD is a versatile reagent that has been shown to be effective in a wide range of chemical reactions, and its unique properties have made it a popular choice among researchers.
Applications De Recherche Scientifique
It is used in the selective synthesis of 1-substituted (E)-buta-1,3-dienes, utilizing palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This vinylboronate pinacol ester acts as a vinyl building block, showing high chemoselectivity for the Suzuki–Miyaura pathway (Szudkowska‐Fratczak et al., 2014).
Its molecular structure, conformation, and intermolecular interactions have been characterized, as seen in a study synthesizing a specific derivative in a nitrogen atmosphere (Li & Wang, 2016).
It has been employed as a part of a compound showing potential for synthesis and crystal structure analysis, demonstrating insights into molecular geometry and electrostatic potential through density functional theory (DFT) and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).
It is a component in the development of fluorescence probes for detecting hydrogen peroxide, showcasing its utility in the synthesis of sensitive chemical sensors (Lampard et al., 2018).
It has been used in stereoselective syntheses of alcohols, particularly in generating enol borates that add to aldehydes in a stereoconvergent reaction, leading to syn-aldols (Hoffmann, Ditrich, & Fröch, 1987).
A scalable process for its preparation has been developed, addressing issues related to aqueous workup and batch process in production. This showcases its role in industrial chemical synthesis (Fandrick et al., 2012).
Propriétés
IUPAC Name |
2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSMJZIAKUXEW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



